Fentrazamida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Fentrazamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La Fentrazamida ejerce sus efectos herbicidas inhibiendo la elongación de ácidos grasos de cadena muy larga (VLCFA) en las plantas . Esta inhibición altera la síntesis de lípidos esenciales, lo que lleva a la degradación de proteínas y la inhibición de la división celular . Los principales objetivos moleculares de la this compound son las enzimas involucradas en la elongación de ácidos grasos .

Análisis Bioquímico

Biochemical Properties

Fentrazamide plays a crucial role in biochemical reactions by inhibiting the elongation of VLCFAs . It interacts with enzymes involved in fatty acid metabolism, such as those in the microsomal fractions of plants . The inhibition of VLCFA synthesis leads to a reduction in cell membrane integrity and function, ultimately causing cell death in susceptible plants . Fentrazamide also affects protein metabolism by reducing soluble protein content, which further contributes to its herbicidal activity .

Cellular Effects

Fentrazamide exerts significant effects on various types of cells and cellular processes. In plants, it shows marked phytotoxic activity, particularly in early watergrass, by reducing the total dry weight and inhibiting cell division . The compound influences cell signaling pathways by disrupting fatty acid elongation, leading to altered gene expression and cellular metabolism . Fentrazamide’s impact on protein metabolism results in the degradation of proteins, which is more pronounced in target weeds compared to rice .

Molecular Mechanism

At the molecular level, Fentrazamide inhibits the elongation of VLCFAs by binding to and inhibiting specific enzymes involved in this process . This inhibition disrupts the synthesis of essential fatty acids required for cell membrane formation and function . Additionally, Fentrazamide reduces the incorporation of amino acids into proteins, leading to decreased protein synthesis and increased protein degradation . These molecular interactions collectively contribute to the herbicidal activity of Fentrazamide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fentrazamide change over time. The compound is relatively stable and persistent in water systems but less so in soil . Over time, Fentrazamide’s herbicidal activity remains effective, with long-term studies showing sustained inhibition of target weeds . Its stability and degradation can vary depending on environmental conditions, which may influence its long-term efficacy .

Dosage Effects in Animal Models

Studies on the dosage effects of Fentrazamide in animal models have shown that its impact varies with different dosages. At lower doses, Fentrazamide exhibits selective herbicidal activity with minimal toxicity to non-target organisms . At higher doses, it can cause adverse effects, including toxicity to aquatic organisms and birds . These findings highlight the importance of optimizing dosage to achieve effective weed control while minimizing environmental impact.

Metabolic Pathways

Fentrazamide is involved in metabolic pathways related to fatty acid synthesis and protein metabolism . It interacts with enzymes responsible for VLCFA elongation, leading to the accumulation of intermediate metabolites and disruption of normal metabolic flux . The compound’s impact on protein metabolism results in altered levels of soluble proteins and amino acids, further contributing to its herbicidal activity .

Transport and Distribution

Within cells and tissues, Fentrazamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues, such as meristematic areas, enhance its effectiveness in inhibiting cell division and growth in target weeds .

Subcellular Localization

Fentrazamide’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and microsomal fractions, where it interacts with enzymes involved in fatty acid elongation . This localization allows Fentrazamide to effectively inhibit VLCFA synthesis and disrupt cell membrane formation . Additionally, its presence in specific subcellular compartments enhances its herbicidal activity by targeting essential cellular processes.

Métodos De Preparación

La Fentrazamida se sintetiza a través de una serie de reacciones químicas que implican la carbamoilación selectiva de derivados de tetrazolinona . La producción industrial de this compound implica la reacción de isocianato de 2-clorofenilo con azida de sodio en presencia de cloruro de aluminio como catalizador, seguido de la reacción con cloruro de N-ciclohexil-N-etilcarbamilo . Este método asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

La Fentrazamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas y otros derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio . Los principales productos formados a partir de estas reacciones son óxidos, aminas y derivados sustituidos .

Comparación Con Compuestos Similares

La Fentrazamida es similar a otros herbicidas como las cloroacetamidas y las cloroacetanilidas . Es único en su acción selectiva contra el pasto de corral y su menor toxicidad para las plantas de arroz . Compuestos similares incluyen:

Cafenstrole: Un inhibidor de la elongación de ácidos grasos.

Mefenacet: Un inhibidor de la división celular.

Cloroacetamidas: Una clase de herbicidas con modos de acción similares.

La this compound destaca por su selectividad específica y efectividad en el control de las malezas en los campos de arroz .

Propiedades

IUPAC Name |

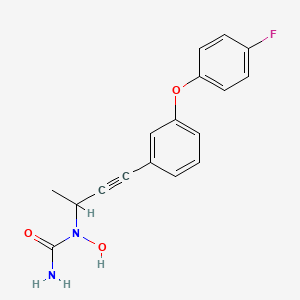

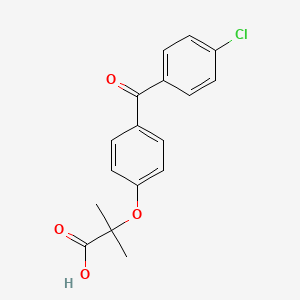

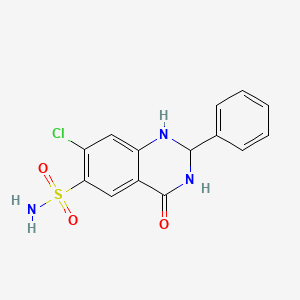

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPHQFNMLZJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057988 | |

| Record name | Fentrazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158237-07-1 | |

| Record name | Fentrazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158237-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentrazamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentrazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTRAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fentrazamide disrupts protein metabolism in susceptible plants, ultimately leading to the degradation of proteins. [] While it shows some inhibition of fatty acid elongation, this effect is less pronounced than its impact on protein degradation. []

A: Research suggests that fentrazamide does not directly inhibit cell division. Studies on leek roots showed no effect on cell division even at high concentrations (100 μM). []

ANone: The molecular formula of fentrazamide is C16H20ClN5O2, and its molecular weight is 349.82 g/mol.

A: Studies on 1-phenyl-5(4H)-4-dialkylcarbamoyltetrazolinones, the class to which fentrazamide belongs, reveal key structural features for activity: []

A: Soil thick-layer chromatography suggests a correlation between good crop compatibility and the mobility of carbamoyltetrazolinones in paddy soil. []

A: Research suggests effective weed control at rates ranging from 120 g/ha to 250 g/ha. [, ]

ANone: Fentrazamide effectively controls various weed species, including:

- Echinochloa crus-galli (barnyardgrass) [, , , , , ]

- Monochoria vaginalis [, , , , ]

- Scirpus juncoides [, , ]

- Bidens tripartita []

- Echinochloa oryzicola [, ]

- Fimbristylis miliacea []

- Cyperus difformis []

- Blyxa aubertii []

- Chara braunii []

- Leptochloa chinensis []

- Lindernia dubia []

- Rotala indica []

A: While the research papers do not directly report resistance to fentrazamide itself, they highlight the increasing prevalence of weed resistance to other herbicide classes, particularly sulfonylureas (SUs) and ACCase inhibitors. [, , , , ] This underscores the importance of resistance monitoring and integrated weed management strategies.

A: A study on the dissipation of fentrazamide in soil and water utilized the following methods: []

A: Fentrazamide degrades rapidly under anaerobic conditions. In a study, no residues were detected in soil after 100 days and in water after 35 days of application. []

A: The half-life of fentrazamide in soil was 9.06 days, and in water, it was 3.66 days, under the specific conditions of the study. []

A: No, fentrazamide residues were not detected in soil, rice grain, or rice straw at harvest in the study. []

A: The analytical method used in the dissipation study demonstrated: []

ANone: The research papers highlight several alternative herbicides and strategies, particularly for managing potential resistance:

- Alternative modes of action:

- Sequential herbicide applications: This approach involves using herbicides with different modes of action in sequence to prevent the buildup of resistance. [, , ]

A: Fentrazamide was developed as a new class of herbicide (carbamoyltetrazolinone) by Bayer in the late 1990s. [, ] It was first registered for use in rice paddies in Japan in 2000. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.